molecular formula C18H24N4O B7166328 N-methyl-2-(1-methylpyrazol-3-yl)-N-(1-phenylpiperidin-3-yl)acetamide

N-methyl-2-(1-methylpyrazol-3-yl)-N-(1-phenylpiperidin-3-yl)acetamide

Cat. No.: B7166328
M. Wt: 312.4 g/mol
InChI Key: RAQGEVXOGWGSQK-UHFFFAOYSA-N
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Description

N-methyl-2-(1-methylpyrazol-3-yl)-N-(1-phenylpiperidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrazole ring, a piperidine ring, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Properties

IUPAC Name

N-methyl-2-(1-methylpyrazol-3-yl)-N-(1-phenylpiperidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-20-12-10-15(19-20)13-18(23)21(2)17-9-6-11-22(14-17)16-7-4-3-5-8-16/h3-5,7-8,10,12,17H,6,9,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQGEVXOGWGSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CC(=O)N(C)C2CCCN(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(1-methylpyrazol-3-yl)-N-(1-phenylpiperidin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Formation of the piperidine ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or other cyclization methods.

    Coupling reactions: The pyrazole and piperidine rings are then coupled with an acetamide group through amide bond formation, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(1-methylpyrazol-3-yl)-N-(1-phenylpiperidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-2-(1-methylpyrazol-3-yl)-N-(1-phenylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(1-methylpyrazol-3-yl)-N-(1-phenylpiperidin-3-yl)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

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